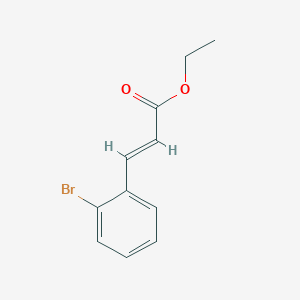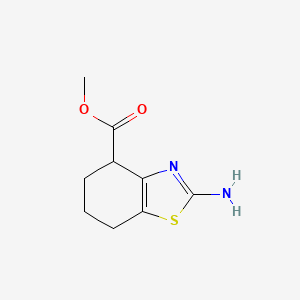
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate, also known as Methyl ABT, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both benzothiazole and carboxylate functional groups. Methyl ABT has been synthesized using various methods and has shown potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease. Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of bacterial enzymes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT has several advantages for lab experiments, including its relatively simple synthesis, high purity, and low toxicity. However, one of the limitations of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand the mechanism of action of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT and its potential side effects.
Orientations Futures
There are several future directions for research on Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Another potential direction is to investigate its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer and to investigate its potential side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT and its potential applications in other areas of scientific research.
In conclusion, Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a promising bioactive compound that has shown potential in various scientific research studies. Its relatively simple synthesis, high purity, and low toxicity make it an attractive compound for lab experiments. However, more research is needed to fully understand its mechanism of action and its potential applications in different areas of scientific research.
Méthodes De Synthèse
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with ethyl chloroformate and subsequent methylation of the carboxylate group. Another method involves the reaction of 2-aminobenzothiazole with methyl chloroformate and subsequent reduction of the resulting ester. The yield and purity of the synthesized compound depend on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate ABT has been investigated for its potential as a bioactive compound. It has shown promising results in various scientific research studies, including its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathophysiology of Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h5H,2-4H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKQQNCCQHCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C1N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

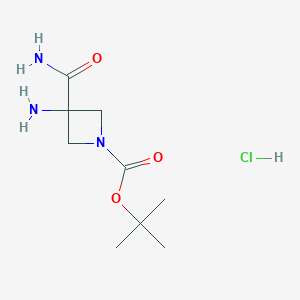
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2764538.png)
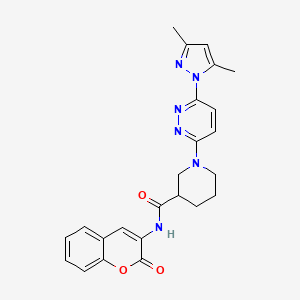
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)

![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)

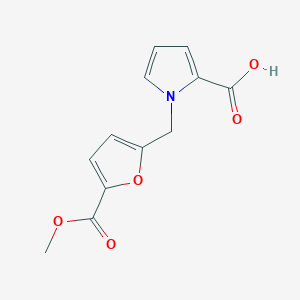
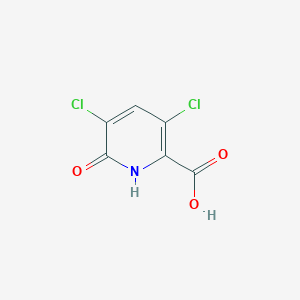
![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)
![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)
![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)
